3-(3-fluorophenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. The structure features a pyrimidine core fused with an imidazole ring and a fluorophenyl substituent, which may contribute to its biological activity.
The compound's synthesis and biological evaluation have been documented in various scientific publications, emphasizing its pharmacological properties and potential as a drug candidate. Research has focused on the synthesis of related pyrimidine derivatives and their biological activities, including antiproliferative effects against cancer cell lines and enzyme inhibition.
3-(3-fluorophenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be classified under:
The synthesis of 3-(3-fluorophenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves several steps that typically include the formation of the pyrimidine core followed by the introduction of the imidazole and fluorophenyl groups.
The molecular structure of 3-(3-fluorophenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be described as follows:
The compound's chemical structure can be represented in various formats, including:
C1=NC(=O)N(C(=O)N=C1C2=C(N=C(N2)C(F)=C)C=C)C
XWZKXQFQJZQZHY-UHFFFAOYSA-N
The compound is expected to participate in various chemical reactions typical for pyrimidines and imidazoles:
The mechanism of action for 3-(3-fluorophenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is not fully elucidated but may involve:
The potential applications of 3-(3-fluorophenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione include:
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8